molecular formula C12H14Cl3NO2 B1302936 (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049742-96-2

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1302936
M. Wt: 310.6 g/mol
InChI Key: SBVRNRPMPZSIGY-NINOIYOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H13Cl2NO2 . It is also known by other names such as L-Proline, 4-[(3,4-dichlorophenyl)methyl]-, (4R)- . The molecular weight of this compound is 274.14 .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Application in Influenza Neuraminidase Inhibition

(G. T. Wang et al., 2001) discussed the discovery of a potent inhibitor of influenza neuraminidase (NA), derived from pyrrolidine core structures. This study demonstrates the application of pyrrolidine derivatives in developing antiviral drugs.

Biotransformation in Organic Synthesis

(Peng Chen et al., 2012) explored the use of pyrrolidine-2,5-dicarboxamides in organic synthesis. The research showcases how pyrrolidine derivatives can be kinetically resolved and desymmetrized, proving their utility in creating complex organic molecules.

Structural and Conformational Studies

(C. Burgos et al., 1992) synthesized and studied 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, closely related to pyrrolidine derivatives, providing insights into their structural and conformational characteristics. This research contributes to understanding the molecular structure of similar compounds.

Development of Analogs of Pharmaceutical Compounds

(R. Galeazzi et al., 2003) synthesized a conformationally restricted analog of pregabalin, a pharmaceutical compound. This study highlights the role of pyrrolidine derivatives in creating new forms of existing drugs.

Safety And Hazards

The compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

(2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVRNRPMPZSIGY-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376035
Record name (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049742-96-2
Record name (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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